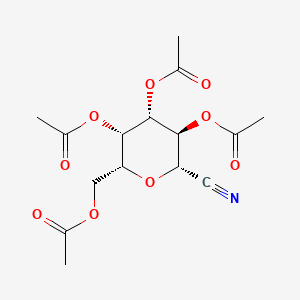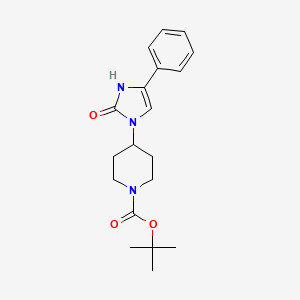
2,3,4,6-四-O-乙酰基-β-D-吡喃半乳糖腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is a complex organic compound known for its significant role in various biochemical and industrial applications. This compound is characterized by its intricate molecular structure, which includes multiple acetyl groups attached to a galactopyranosyl cyanide backbone. It is commonly used in the synthesis of carbohydrates and glycoconjugates, making it a valuable tool in the study of cell-surface interactions and drug design.
科学研究应用
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates for studying cell-surface interactions.
Biology: Employed in the study of carbohydrate-protein recognition processes.
Medicine: Plays a crucial role in designing drugs to treat diseases related to abnormal carbohydrate metabolism or glycosylation, such as cancer and genetic disorders.
Industry: Used in the production of various biochemical reagents and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide typically involves the acetylation of beta-D-galactopyranosyl cyanide. This process can be achieved through the reaction of beta-D-galactopyranosyl cyanide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the galactopyranosyl moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding beta-D-galactopyranosyl cyanide.
Condensation Reactions: It can participate in condensation reactions to form more complex glycoconjugates.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation.
Water or Acidic Conditions: Used for hydrolysis reactions.
Major Products Formed
Beta-D-Galactopyranosyl Cyanide: Formed upon hydrolysis.
Various Glycoconjugates: Formed through condensation reactions with other carbohydrate molecules.
作用机制
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to carbohydrate-recognizing proteins, thereby influencing various biochemical processes. In drug design, it acts as a precursor for the synthesis of bioactive glycoconjugates that can modulate cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is unique due to its specific configuration and the presence of a cyanide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized glycoconjugates and in the study of carbohydrate-related biochemical processes.
属性
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3/t11-,12+,13-,14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBDPDTERVBDN-AIEDFZFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472551 |
Source


|
| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52443-07-9 |
Source


|
| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)


![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)

![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)








